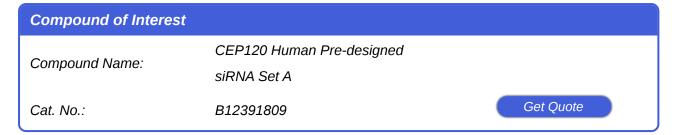


Validating CEP120 as a Therapeutic Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Centrosomal Protein 120 (CEP120) as a potential therapeutic target for gastric cancer and ciliopathies. It objectively compares the rationale for targeting CEP120 with existing and emerging alternative strategies, supported by experimental data.

Executive Summary

CEP120 is a key regulator of centriole biogenesis and cilia formation.[1] Its dysregulation is implicated in the pathogenesis of both cancer and rare genetic disorders. In gastric cancer, CEP120 overexpression promotes tumorigenesis through the stabilization of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[2][3] This positions the CEP120-USP54-PLK4 axis as a novel therapeutic target. For ciliopathies such as Joubert syndrome and Jeune asphyxiating thoracic dystrophy, mutations in CEP120 lead to severe developmental abnormalities, highlighting a critical unmet need for targeted therapies.[4][5][6][7] This guide evaluates the therapeutic potential of targeting CEP120 in these distinct disease contexts, presenting a comparative analysis against current and alternative therapeutic approaches.

CEP120 in Gastric Cancer: A Novel Target for a Deadly Disease

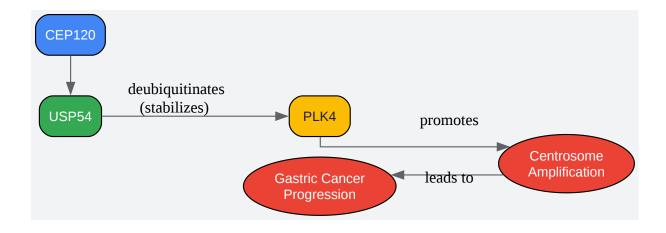


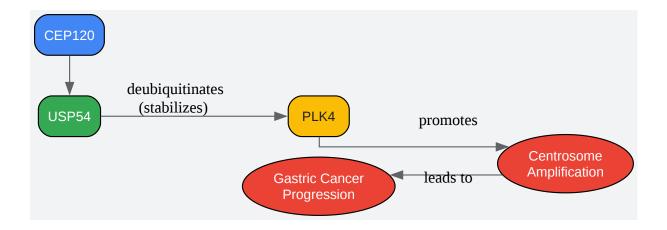
Gastric cancer is a leading cause of cancer-related mortality worldwide, with limited therapeutic options for advanced disease.[8][9] The discovery of the CEP120-USP54-PLK4 signaling pathway presents a novel opportunity for targeted intervention.[2][3]

Signaling Pathway and Therapeutic Rationale

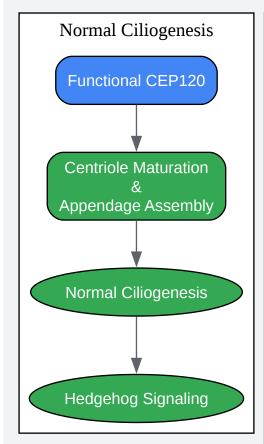
CEP120 is significantly overexpressed in gastric cancer tissues and its high expression correlates with poor prognosis.[3] Mechanistically, CEP120 promotes the deubiquitination and stabilization of PLK4 by recruiting the deubiquitinating enzyme USP54.[2][3] Elevated PLK4 levels lead to centrosome amplification, a hallmark of cancer that contributes to genomic instability and tumor progression.[2][10][11] Therefore, inhibiting CEP120 offers a strategy to destabilize PLK4, suppress centrosome amplification, and halt gastric cancer progression.

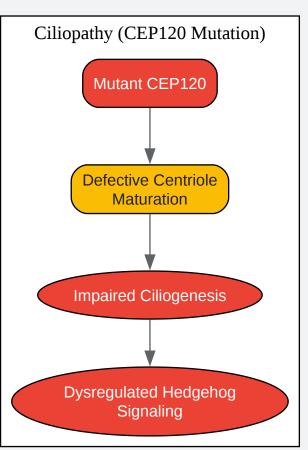
▶ DOT script for CEP120-PLK4 Signaling Pathway in Gastric Cancer



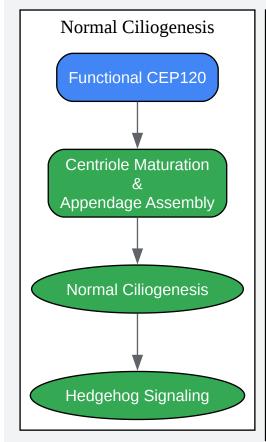


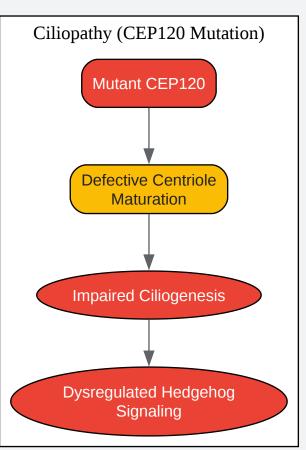




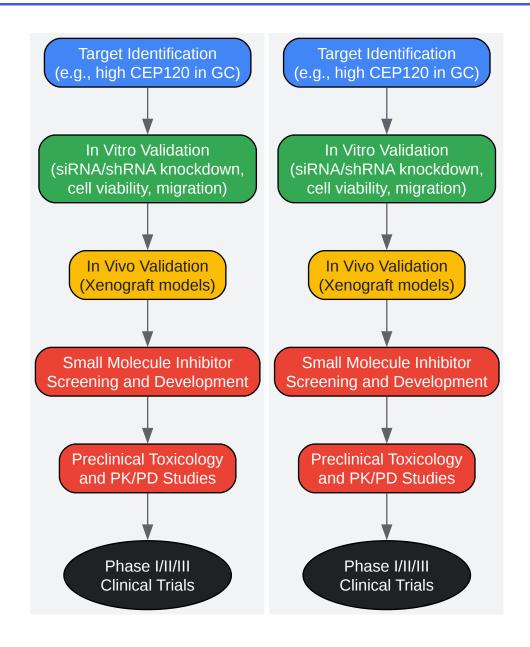












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